molecular formula C13H9FN2OS2 B10920025 N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-fluorothiophene-2-carboxamide

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-fluorothiophene-2-carboxamide

Cat. No.: B10920025
M. Wt: 292.4 g/mol
InChI Key: FLCGOLQMJQSNEH-UHFFFAOYSA-N
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Description

N~2~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-FLUORO-2-THIOPHENECARBOXAMIDE is a complex organic compound belonging to the class of thiophenes. Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions. This compound is of particular interest due to its unique structure, which includes a cyano group, a fluorine atom, and a thiophene ring, making it a valuable subject for scientific research and industrial applications.

Preparation Methods

The synthesis of N2-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-FLUORO-2-THIOPHENECARBOXAMIDE involves multiple steps, starting with the preparation of the core thiophene structure. One common method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide in DMF (dimethylformamide) to form an intermediate, which then undergoes further cyclization and functionalization to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N~2~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-FLUORO-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atom and cyano group make the compound susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace these groups.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.

Scientific Research Applications

N~2~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-FLUORO-2-THIOPHENECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism of action of N2-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-FLUORO-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atom play crucial roles in binding to active sites, while the thiophene ring provides stability and electronic properties that enhance its activity. The compound can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

N~2~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-FLUORO-2-THIOPHENECARBOXAMIDE can be compared with other thiophene derivatives, such as:

These comparisons highlight the uniqueness of N2-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-FLUORO-2-THIOPHENECARBOXAMIDE, particularly its combination of a cyano group, fluorine atom, and thiophene ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H9FN2OS2

Molecular Weight

292.4 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-fluorothiophene-2-carboxamide

InChI

InChI=1S/C13H9FN2OS2/c14-11-5-4-10(18-11)12(17)16-13-8(6-15)7-2-1-3-9(7)19-13/h4-5H,1-3H2,(H,16,17)

InChI Key

FLCGOLQMJQSNEH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(S3)F

Origin of Product

United States

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